molecular formula C8H13NO2 B2987498 Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 18513-76-3

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2987498
CAS No.: 18513-76-3
M. Wt: 155.197
InChI Key: DBJSKLKTQJMDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and are partially saturated

Mechanism of Action

Target of Action

The primary target of Guvacine Ethyl Ester is the Gamma-Aminobutyric Acid (GABA) reuptake transporters . These transporters are responsible for the reuptake of GABA, the predominant inhibitory neurotransmitter in the central nervous system . By interacting with these transporters, Guvacine Ethyl Ester can influence the balance of excitatory and inhibitory neurotransmission in the brain.

Mode of Action

Guvacine Ethyl Ester acts as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity.

Biochemical Pathways

The exact biochemical pathways affected by Guvacine Ethyl Ester are still under investigation . This pathway plays a crucial role in various neurological functions, including mood regulation, pain perception, and seizure threshold. Alterations in this pathway can contribute to neurological disorders like Alzheimer’s disease, epilepsy, and schizophrenia .

Result of Action

The inhibition of GABA reuptake by Guvacine Ethyl Ester leads to an increased concentration of GABA in the synaptic cleft. This increase enhances the inhibitory effect of GABA on neuronal activity, which can result in reduced excitability in the nervous system. This mechanism is thought to underlie the potential therapeutic effects of Guvacine Ethyl Ester in conditions associated with excessive neuronal activity, such as seizures and certain mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydropyridine ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts such as p-toluene sulfonic acid or Bronsted acidic ionic liquids. These catalysts facilitate the cyclization process and improve the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • 1,2,3,6-Tetrahydropyridine
  • 1,2,3,4-Tetrahydropyridine

Comparison: Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives. For example, the ethyl ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .

Properties

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSKLKTQJMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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